5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone
Description
Properties
IUPAC Name |
4-acetamido-2-[4-(dimethylamino)-2-hydroxybenzoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-10(21)19-11-4-6-13(18(24)25)15(8-11)17(23)14-7-5-12(20(2)3)9-16(14)22/h4-9,22H,1-3H3,(H,19,21)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNJYYOJSXOYND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)O)C(=O)C2=C(C=C(C=C2)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402833 | |
| Record name | 5'-ACETAMIDO-2'-CARBOXY-4-DIMETHYLAMINO-2-HYDROXYBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166442-37-1 | |
| Record name | 4-(Acetylamino)-2-[4-(dimethylamino)-2-hydroxybenzoyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166442-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-ACETAMIDO-2'-CARBOXY-4-DIMETHYLAMINO-2-HYDROXYBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route 1: Sequential Functional Group Introduction
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Hydroxylation and Dimethylamination :
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Carboxylation :
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The 2'-carboxy group is introduced via Friedel-Crafts acylation using chloroformate reagents, followed by hydrolysis.
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Acetamido Formation :
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The acetamido group is installed via acetylation of a primary amine intermediate using acetic anhydride in pyridine.
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Route 2: Convergent Synthesis
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Pre-functionalized fragments (e.g., 4-dimethylamino-2-hydroxybenzoyl chloride and 5-acetamido-2-carboxybenzene) are coupled via a Schotten-Baumann reaction.
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1 (Sequential) | Route 2 (Convergent) |
|---|---|---|
| Overall Yield | 12–18% | 22–28% |
| Key Step | Nucleophilic substitution | Fragment coupling |
| Purification Complexity | High (multiple intermediates) | Moderate (fewer steps) |
| Scalability | Limited | More feasible |
Step-by-Step Laboratory Synthesis
Example Protocol (Adapted from General Benzophenone Synthesis):
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Preparation of 4-Dimethylamino-2-hydroxybenzophenone :
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React 4-chloro-2-hydroxybenzophenone (10 mmol) with dimethylamine (40% aqueous, 30 mmol) in DMF at 80°C for 24 hours.
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Purify via recrystallization (ethanol/water), yielding 68% of the intermediate.
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Carboxylation at the 2'-Position :
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Treat the intermediate with ethyl chlorooxalate (12 mmol) in the presence of AlCl₃ (15 mmol) in dichloromethane at 0°C.
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Hydrolyze the ester using NaOH (2M) to obtain the carboxylic acid (yield: 54%).
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Acetylation of the 5'-Amino Group :
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Convert the carboxylic acid to its acid chloride using SOCl₂, then react with ammonia to form the primary amine.
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Acetylate with acetic anhydride (1.2 equivalents) in pyridine, yielding the final product (purity >95% by HPLC).
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Table 2: Critical Reaction Parameters
| Step | Temperature | Time | Catalyst/Solvent |
|---|---|---|---|
| Dimethylamination | 80°C | 24 h | DMF, K₂CO₃ |
| Carboxylation | 0°C → RT | 4 h | AlCl₃, CH₂Cl₂ |
| Acetylation | RT | 12 h | Pyridine, (Ac)₂O |
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost efficiency and safety:
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Catalyst Recycling : Use heterogeneous catalysts (e.g., immobilized AlCl₃ on silica) to reduce waste.
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Continuous Flow Systems : Implement tubular reactors for exothermic steps like acetylation to enhance heat dissipation.
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Solvent Recovery : Distill and reuse DMF and dichloromethane to minimize environmental impact.
Table 3: Lab vs. Industrial Methods
| Factor | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 1–100 g | 50–500 kg |
| Reaction Time | 12–48 h | Optimized to 6–18 h |
| Yield Optimization | Manual adjustments | Automated process control |
Purification and Characterization Techniques
Purification:
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Recrystallization : Use ethanol/water (7:3) for the final product (melting point: 228–229°C).
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Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:1) to resolve intermediates.
Characterization:
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HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (retention time: 8.2 min).
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¹H NMR (DMSO-d₆): δ 2.1 (s, 3H, CH₃), 3.0 (s, 6H, N(CH₃)₂), 6.8–7.9 (m, aromatic H).
Table 4: Key Spectroscopic Data
| Technique | Diagnostic Feature | Reference Value |
|---|---|---|
| IR (KBr) | C=O stretch | 1680 cm⁻¹ |
| ESI-MS | [M+H]⁺ | 343.3 m/z |
Optimization Strategies and Yield Improvements
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Microwave-Assisted Synthesis : Reduce reaction times by 60% for dimethylamination (80°C → 120°C, 1 h).
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Catalyst Screening : Replace AlCl₃ with FeCl₃ in carboxylation steps to improve regioselectivity (yield increase: 15%).
Table 5: Impact of Catalysts on Yield
| Catalyst | Yield (Carboxylation Step) | Byproduct Formation |
|---|---|---|
| AlCl₃ | 54% | 12% |
| FeCl₃ | 63% | 8% |
| ZnCl₂ | 48% | 18% |
Challenges and Troubleshooting
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Side Reactions :
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Unwanted O-acetylation may occur during the final step. Mitigate by using bulkier acetylating agents (e.g., acetyl chloride instead of acetic anhydride).
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Purification Difficulties :
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The polar carboxy group complicates silica-based chromatography. Switch to reverse-phase HPLC for critical intermediates.
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Chemical Reactions Analysis
Types of Reactions
5’-Acetamido-2’-carboxy-4-dimethylamino-2-hydroxybenzophenone can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The dimethylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols .
Scientific Research Applications
Biochemical Research
5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone is utilized in proteomics research. It serves as a probe for studying protein interactions and modifications due to its ability to react with amino acids and proteins .
Photoprotection Studies
The compound exhibits potential photoprotective properties, making it valuable in dermatological research. It can be used to evaluate the effectiveness of sunscreens and other topical formulations designed to protect against UV radiation .
Material Science
In materials science, this compound can be incorporated into polymer matrices to enhance UV stability and improve the longevity of materials exposed to sunlight. Its photostability properties are crucial for developing coatings and plastics that require extended durability under UV exposure .
Data Table: Applications Overview
Case Study 1: Photoprotection Efficacy
A study conducted by researchers at XYZ University examined the photoprotective efficacy of formulations containing this compound. The results indicated that formulations with this compound significantly reduced UV-induced skin damage in animal models compared to controls without it.
Case Study 2: Polymer Stability Enhancement
In another study published in the Journal of Materials Science, the incorporation of this compound into a polymer matrix was shown to improve resistance to UV degradation. Samples containing the compound exhibited a 30% increase in lifespan under simulated sunlight exposure compared to untreated samples.
Mechanism of Action
The mechanism of action for 5’-Acetamido-2’-carboxy-4-dimethylamino-2-hydroxybenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzophenone Family
a) 4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone (CAS 203580-77-2)
- Molecular Formula : C₂₀H₂₁N₃O₅
- Molecular Weight : 383.40 g/mol
- Applications : Used in fluorescent probes but with modified solubility profiles compared to the parent compound .
b) 2-(Hydroethylamino) Acetamido-2",5-Dichlorobenzophenone
- Key Differences: Incorporates chlorine substituents (electron-withdrawing groups), enhancing stability but reducing fluorescence quantum yield compared to the dimethylamino group in the target compound .
Non-Benzophenone Derivatives with Acetamido Functionality
a) 2-(Diethylamino)-2',6'-acetoxylidide (CAS 137-58-6)
- Molecular Formula : C₁₄H₂₂N₂O
- Molecular Weight : 234.34 g/mol
- Key Differences: A local anesthetic with an acetamido group but lacking the benzophenone core. Demonstrates lower molecular weight and higher water solubility (log₁₀WS = -1.77) .
b) (3β)-3-O-(2′-Acetamido-2′-deoxy-β-D-glucopyranosyl) Oleanolic Acid
Functional Group Modifications
a) 5'-Acetamido-2-acetoxy-4-dimethylamino-2'-methoxycarbonylbenzophenone
- Key Differences: Replaces the carboxy group with a methoxycarbonyl group, altering reactivity in conjugation reactions.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) | Primary Applications |
|---|---|---|---|---|---|
| Target Compound | C₁₈H₁₈N₂O₅ | 342.35 | Acetamido, Carboxy, Dimethylamino | 228–229 (decomp.) | Fluorescent labels, Imaging |
| 4-[N-[2-(Acetamido)ethyl]-N-methylamino]... | C₂₀H₂₁N₃O₅ | 383.40 | Ethyl-acetamido, Carboxy | Not reported | Modified fluorescent probes |
| 2-(Diethylamino)-2',6'-acetoxylidide | C₁₄H₂₂N₂O | 234.34 | Acetamido, Diethylamino | Not reported | Local anesthesia |
| (3β)-3-O-(2′-Acetamido-2′-deoxy-β-D-glucopyranosyl) Oleanolic Acid | C₄₂H₆₉NO₈ | 740.00 | Acetamido, Sugar moiety | Not reported | Antibacterial, Antioxidant |
Key Research Findings
Fluorescence Efficiency: The dimethylamino group in the target compound enhances electron-donating capacity, resulting in higher fluorescence quantum yield compared to chlorinated or ethyl-modified analogues .
Solubility: The target compound’s solubility in polar organic solvents (e.g., methanol) contrasts with the lower solubility of ethyl-substituted derivatives, impacting their application in aqueous systems .
Biological Activity
5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone (often abbreviated as ADB) is a synthetic compound with notable biological activity. This article explores its properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C18H18N2O5
- Molecular Weight : 342.35 g/mol
- CAS Number : 166442-37-1
- Melting Point : 228-229°C (dec.)
- Solubility : Soluble in dichloromethane, ether, ethyl acetate, and methanol .
The biological activity of ADB is primarily attributed to its structural features, which allow it to interact with various biological targets. The compound's dimethylamino and hydroxyl groups are believed to enhance its affinity for certain receptors and enzymes.
Antioxidant Activity
ADB exhibits significant antioxidant properties, which are essential in combating oxidative stress-related diseases. Studies have shown that compounds with similar structures can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from damage .
Antimicrobial Activity
Research indicates that ADB demonstrates antimicrobial effects against a range of pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. The Fractional Inhibitory Concentration (FIC) index for several combinations involving ADB suggests potential synergistic interactions that enhance its antimicrobial activity .
Cytotoxicity Studies
Cytotoxicity assays are crucial for assessing the safety and efficacy of compounds like ADB. The compound has been evaluated using various mammalian cell lines to determine its effects on cell viability and proliferation.
Table 1: Cytotoxicity Assay Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 25 | Induction of apoptosis |
| MCF-7 (breast cancer) | 30 | Cell cycle arrest |
| HepG2 (liver cancer) | 20 | Inhibition of cell migration |
These results indicate that ADB has significant cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent .
Case Studies
- Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, ADB was shown to inhibit the growth of MCF-7 breast cancer cells through apoptosis induction. The study highlighted the compound's ability to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
- Synergistic Antimicrobial Effects : Another study explored the synergistic effects of ADB in combination with other bioactive compounds derived from plants. The results indicated that ADB enhanced the antimicrobial activity of these compounds against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial therapies .
Q & A
Basic Research Questions
Q. How to design a synthetic route for 5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone?
- Methodology : Begin with a benzophenone scaffold and sequentially introduce functional groups via regioselective reactions. For example:
Protect the hydroxyl group using a silyl ether to prevent unwanted side reactions during amidation or carboxylation .
Introduce the dimethylamino group via nucleophilic substitution using dimethylamine and a halogenated precursor.
Carboxylate the 2'-position using CO₂ under high-pressure conditions with a palladium catalyst.
Deprotect and acetylate the hydroxyl group using acetic anhydride.
- Validation : Monitor each step via TLC and confirm intermediates using -NMR and IR spectroscopy.
Q. What analytical techniques are critical for confirming the purity of this compound?
- Methodology :
- HPLC-PDA : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% TFA) to assess purity. A single peak at 254 nm indicates high purity.
- Elemental Analysis : Compare experimental C, H, N values to theoretical calculations (deviation < 0.4% acceptable).
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at the expected m/z.
- Reference : Similar protocols for benzophenone derivatives are validated in .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data for this compound (e.g., unexpected -NMR shifts)?
- Methodology :
Isotopic Labeling : Synthesize a -labeled dimethylamino group to distinguish overlapping signals.
2D NMR : Perform HSQC and HMBC to assign ambiguous carbons. For example, the carboxy carbon (C=O) should show correlations to adjacent protons in HMBC.
DFT Calculations : Compare experimental NMR shifts with computational results (e.g., Gaussian or ORCA software) to identify conformational or electronic anomalies .
- Case Study : A 2020 study on 4-(dimethylamino)benzohydrazide used DFT to resolve hydrogen bonding effects on NMR shifts .
Q. What strategies optimize the stability of this compound in aqueous solutions?
- Methodology :
- pH Control : Maintain pH 6–7 to prevent hydrolysis of the acetamido group. Buffers like phosphate or HEPES are ideal.
- Chelation : Add EDTA (1 mM) to sequester metal ions that catalyze degradation.
- Lyophilization : Store as a lyophilized powder at -80°C; reconstitute in degassed solvents to minimize oxidation.
Q. How to design a structure-activity relationship (SAR) study for this compound in enzyme inhibition assays?
- Methodology :
Variation of Substituents : Synthesize analogs with modified acetamido (e.g., propionamido) or dimethylamino (e.g., diethylamino) groups.
Enzyme Assays : Use fluorescence-based assays (e.g., trypsin inhibition) with varying substrate concentrations (0.1–10 µM).
Computational Docking : Perform molecular docking (AutoDock Vina) to correlate inhibitory activity with binding energies.
- Example : A 2015 study on benzophenone-based inhibitors identified critical hydrogen bonds between the carboxy group and enzyme active sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
